5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Overview

Description

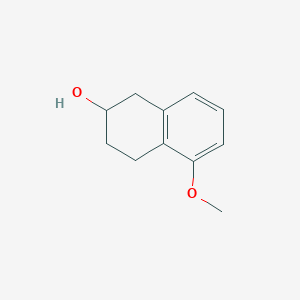

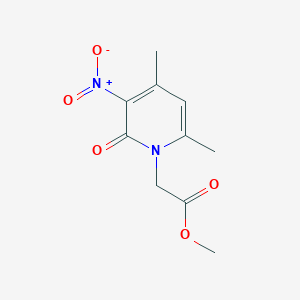

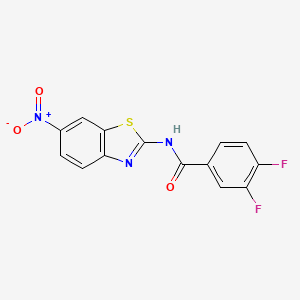

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with the CAS Number: 32920-08-4. It has a molecular weight of 178.23 and its IUPAC name is 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol .

Synthesis Analysis

There are several methods for synthesizing 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. One such method involves the use of dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine . More detailed synthesis methods can be found in related peer-reviewed papers .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9,12H,5-7H2,1H3 . The structure can be viewed using various molecular visualization tools .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.652 mg/ml . The compound has a lipophilicity Log Po/w (iLOGP) of 2.19 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches : A study by Öztaşkın, Göksu, and SeÇen (2011) detailed an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, which is a biologically active compound. This synthesis involves a series of steps including bromination, esterification, and hydrogenolysis, yielding the compound with an overall efficiency of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Chemoenzymatic Synthesis : Orsini et al. (2002) conducted a chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor to the 5-hydroxytryptamine receptor agonist 8-OH-DPAT. This process started from 1-methoxynaphthalene and was applied to synthesize other (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes (Orsini et al., 2002).

Lewis-acid Catalyzed Dimerization : Pfaff, Bestgen, and Podlech (2017) explored the Lewis-acid catalyzed dimerization of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. Their study demonstrated the formation of 4,10-dimethoxy-1,2,3,6b,7,8,9,12b-octahydroperylene, investigating the energetic course of these reactions with DFT calculations (Pfaff, Bestgen, & Podlech, 2017).

Biological Activity and Applications

Sigma Receptor Ligand Analogs : Abate et al. (2011) synthesized novel analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a sigma receptor ligand. These compounds, with modified lipophilicity, showed potential for therapeutic and diagnostic applications in oncology (Abate et al., 2011).

Fluorescent Derivatives for Cellular Studies : In another study, Abate et al. (2011) synthesized fluorescent derivatives of the σ2 high affinity ligand PB28. These compounds, particularly the NBD-bearing compound 16, were used to study the uptake in pancreatic tumor cells and their localization in subcellular organelles (Abate, Hornick, et al., 2011).

Dopaminergic Activity : McDermmed, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of 5,6-dihydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene and evaluated them for dopaminergic activity, finding that the most potent was 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene (McDermmed, McKenzie, & Freeman, 1976).

Safety and Hazards

The compound has a GHS07 signal word of warning. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9,12H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLUQVLUGVECGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloropyridin-3-yl)oxy]ethanol](/img/structure/B3041534.png)